6-(Methylsulfonyl)nicotinic acid
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Overview
Description
6-(Methylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C7H7NO4S and a molecular weight of 201.2 g/mol . It is also known by its IUPAC name, 6-(methylsulfonyl)pyridine-3-carboxylic acid . This compound is characterized by the presence of a methylsulfonyl group attached to the nicotinic acid structure, which is a derivative of pyridine.
Biochemical Analysis
Biochemical Properties
6-(Methylsulfonyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox reactions and metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions. These interactions are essential for the compound’s role in cellular metabolism and energy production .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of high-density lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C), thereby impacting lipid metabolism . Additionally, it plays a role in the regulation of gene expression related to metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. For instance, it can inhibit certain enzymes involved in lipid metabolism, thereby reducing the levels of LDL-C . Furthermore, it can activate pathways that enhance the production of HDL-C, contributing to its beneficial effects on lipid profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmospheric conditions at room temperature
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and salvage of NAD+. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide nucleotide adenylyltransferase (NMNAT), which are crucial for the conversion of nicotinic acid to NAD+ . These interactions play a vital role in maintaining cellular energy balance and redox homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to be highly soluble in water, which facilitates its distribution in the aqueous compartments of cells . Additionally, its interaction with transport proteins ensures its efficient uptake and localization within target tissues.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it participates in various metabolic processes. It may also localize to specific organelles such as the mitochondria, where it contributes to energy production and redox reactions . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of nicotinic acid with methylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective introduction of the methylsulfonyl group at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of 6-(Methylsulfonyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce methylthio derivatives .
Scientific Research Applications
6-(Methylsulfonyl)nicotinic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the methylsulfonyl group.
6-Methyl Nicotinic Acid: Similar structure but with a methyl group instead of a methylsulfonyl group.
6-Chloronicotinic Acid: Contains a chlorine atom instead of a methylsulfonyl group.
Uniqueness
6-(Methylsulfonyl)nicotinic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its analogs .
Properties
IUPAC Name |
6-methylsulfonylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELRDIIZXYOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-34-2 |
Source
|
Record name | 6-methanesulfonylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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